

Discovery and history of N-(2,6-dimethylquinolin-5-yl)benzamide

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Compound of Interest		
Compound Name:	N-(2,6-dimethylquinolin-5-	
	yl)benzamide	
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N-(2,6-dimethylquinolin-5-yl)benzamide: A Technical Overview of a Novel Compound

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **N-(2,6-dimethylquinolin-5-yl)benzamide**, a molecule of interest in medicinal chemistry. Due to the limited availability of specific literature on this compound, this document outlines a putative synthesis pathway and general experimental protocols based on established chemical principles and related molecules.

Discovery and History

As of the latest literature review, there is no specific documented discovery or detailed historical record for **N-(2,6-dimethylquinolin-5-yl)benzamide** in publicly accessible scientific databases and publications. Its novelty presents an opportunity for further investigation into its potential properties and applications. The core structure combines a 2,6-dimethylquinoline moiety, a versatile building block in pharmaceutical and materials science, with a benzamide group, a common feature in many biologically active compounds.[1]

Chemical Structure and Properties



Identifier	Value
IUPAC Name	N-(2,6-dimethylquinolin-5-yl)benzamide
Molecular Formula	C18H16N2O
Molecular Weight	276.34 g/mol
Canonical SMILES	CC1=CC2=C(C=C1)N=C(C=C2NC(=O)C3=CC= CC=C3)C

Note: These properties are calculated and not experimentally determined.

Putative Synthesis

The synthesis of **N-(2,6-dimethylquinolin-5-yl)benzamide** can be logically approached through the amidation of 5-amino-2,6-dimethylquinoline with benzoyl chloride. This synthetic route is inferred from standard and well-documented organic chemistry reactions for forming amide bonds.[2][3]

Synthesis of 5-amino-2,6-dimethylquinoline (Precursor)

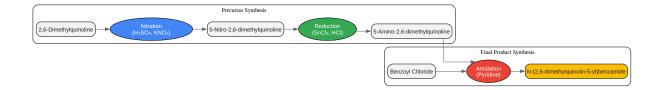
The necessary precursor, 5-amino-2,6-dimethylquinoline, can be synthesized from 2,6-dimethylquinoline in a two-step process involving nitration followed by reduction.[4]

- Nitration of 2,6-dimethylquinoline: 2,6-Dimethylquinoline is treated with a nitrating agent, such as a mixture of sulfuric acid and potassium nitrate, to yield 5-nitro-2,6dimethylquinoline.[4]
- Reduction of 5-nitro-2,6-dimethylquinoline: The resulting nitro compound is then reduced to the corresponding amine, 5-amino-2,6-dimethylquinoline, using a reducing agent like stannous chloride in the presence of an acid.[4]

Final Amidation Reaction

The final step involves the reaction of 5-amino-2,6-dimethylquinoline with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to act as a scavenger for the hydrochloric acid byproduct.





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Caption: Proposed synthetic workflow for N-(2,6-dimethylquinolin-5-yl)benzamide.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical experimental protocols for the synthesis and characterization of **N-(2,6-dimethylquinolin-5-yl)benzamide**.

Synthesis of 5-Nitro-2,6-dimethylquinoline

- Dissolve 2,6-dimethylquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5
 °C).
- Slowly add a solution of potassium nitrate in concentrated sulfuric acid while maintaining the low temperature.
- After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete reaction.
- Pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
- Filter the precipitate, wash with water, and dry.



• Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of 5-Amino-2,6-dimethylquinoline

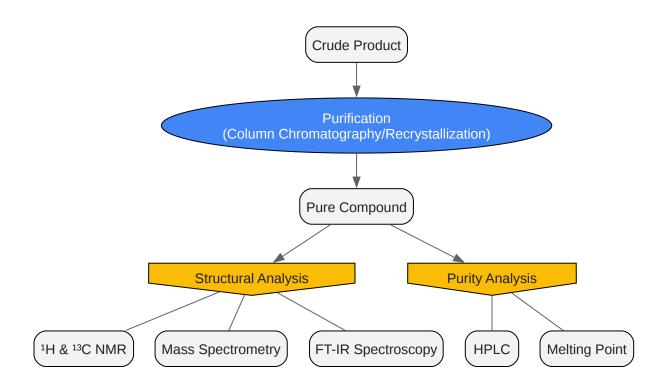
- Suspend 5-nitro-2,6-dimethylquinoline in a suitable acidic medium (e.g., concentrated hydrochloric acid).
- Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid portion-wise while stirring.
- Heat the reaction mixture under reflux for a period to ensure complete reduction.
- Cool the mixture and neutralize with a strong base (e.g., sodium hydroxide) to precipitate the amine.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude amine.
- Purify by column chromatography or recrystallization.

Synthesis of N-(2,6-dimethylquinolin-5-yl)benzamide

- Dissolve 5-amino-2,6-dimethylquinoline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (e.g., pyridine or triethylamine).
- Cool the solution in an ice bath.
- Add benzoyl chloride dropwise to the stirred solution.
- Allow the reaction to proceed at room temperature for several hours.
- Wash the reaction mixture with water and brine.
- Dry the organic layer, filter, and evaporate the solvent.
- Purify the resulting solid by column chromatography or recrystallization.



Characterization Workflow



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Caption: General workflow for the purification and characterization of the final product.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity or the mechanism of action of **N-**(2,6-dimethylquinolin-5-yl)benzamide. The presence of the benzamide and quinoline scaffolds suggests potential for a range of biological activities, as these motifs are present in numerous bioactive molecules, including kinase inhibitors and other therapeutic agents.[5][6][7] [8] Further research, including in vitro and in vivo screening, is required to elucidate any potential therapeutic effects and to identify any associated signaling pathways.

Conclusion



N-(2,6-dimethylquinolin-5-yl)benzamide represents a novel chemical entity with potential for further scientific exploration. This document provides a foundational guide based on established chemical principles for its synthesis and characterization. The absence of data on its biological effects highlights a significant opportunity for future research to uncover its potential as a lead compound in drug discovery programs. Researchers are encouraged to undertake the synthesis and biological evaluation of this compound to contribute to the understanding of its properties.

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